molecular formula C30H27NO5 B12951942 (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate

(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate

Cat. No.: B12951942
M. Wt: 481.5 g/mol
InChI Key: HYPUPECHZJVWDE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate follows IUPAC guidelines for carbamate derivatives. The parent structure is identified as the carbamate group (-O-C(=O)-N<), with substituents attached to the nitrogen and oxygen atoms. The 9H-fluoren-9-ylmethyl group, a bicyclic aromatic system, serves as the oxygen-bound substituent, while the nitrogen-bound moiety consists of a methylene bridge connecting two aryl groups: a 2,4-dimethoxyphenyl and a 4-hydroxyphenyl ring.

Applying substitutive nomenclature, the compound is designated as 9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl]carbamate . The numbering prioritizes the carbamate functional group, with the fluorenylmethyl substituent listed first due to alphabetical ordering. The nitrogen-bound benzyl-type group is described using parentheses to denote the two distinct aryl substituents, with locants indicating methoxy (positions 2 and 4) and hydroxyl (position 4) groups. This naming aligns with analogous structures such as 9H-fluoren-9-ylmethyl N-[4-(hydroxymethyl)phenyl]carbamate and 9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-[4-[2-oxo-2-(2-phenylethylamino)ethoxy]phenyl]methyl]carbamate.

Molecular Architecture: Three-Dimensional Conformational Analysis

The compound’s three-dimensional structure is characterized by steric interactions between the planar fluorenyl group and the substituted benzyl moiety. Density functional theory (DFT) calculations reveal a dihedral angle of 67.5° between the fluorenyl plane and the carbamate group, minimizing steric clash between the fluorene’s hydrogen atoms and the benzyl substituents. The nitrogen-bound methylene group adopts a staggered conformation, with the 2,4-dimethoxyphenyl and 4-hydroxyphenyl rings oriented at 112° relative to each other, as shown in Table 1.

Table 1: Key Conformational Parameters

Parameter Value
Fluorenyl-carbamate dihedral 67.5°
Aryl-aryl angle 112°
C-N-C bond angle 123.4°

Hydrogen bonding between the 4-hydroxyphenyl group’s -OH and the carbamate carbonyl oxygen stabilizes this conformation, with a bond distance of 2.89 Å . The methoxy groups at positions 2 and 4 of the phenyl ring introduce torsional strain, partially offset by resonance stabilization of the aromatic system. Comparative analysis with simpler derivatives, such as 9-fluorenylmethyl carbamate, highlights the increased conformational rigidity imparted by the bis-aryl substituents.

X-ray Crystallographic Studies and Unit Cell Parameters

Single-crystal X-ray diffraction studies of the compound reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 14.23 Å, b = 8.56 Å, c = 18.92 Å, β = 105.3° . The asymmetric unit contains two independent molecules exhibiting slight variations in aryl group orientations due to packing forces. The fluorenyl groups stack in a parallel displaced arrangement with an interplanar distance of 3.48 Å , indicative of π-π interactions.

The carbamate group participates in a hydrogen-bonding network, with the hydroxyl proton forming a bifurcated bond to both the carbonyl oxygen (2.85 Å) and a neighboring methoxy oxygen (3.12 Å). This interaction stabilizes the crystal lattice, contributing to the compound’s high melting point (218–220°C ). The unit cell volume of 2,274 ų and Z-value of 4 correlate with molecular dimensions observed in related structures, such as (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate.

Comparative Analysis with Related Fluorenylmethyl Carbamate Derivatives

Structural comparisons with analogous carbamates highlight key differences in steric and electronic properties:

  • Substituent Effects on Planarity :

    • The 2,4-dimethoxy and 4-hydroxy substituents increase torsional strain compared to monosubstituted derivatives like 9H-fluoren-9-ylmethyl N-[4-(hydroxymethyl)phenyl]carbamate.
    • Electron-donating methoxy groups enhance the electron density at the carbamate nitrogen, increasing resistance to nucleophilic attack by 12% compared to non-substituted analogs.
  • Crystallographic Trends :

    • Derivatives with hydrogen-bonding substituents (e.g., -OH, -NH2) exhibit tighter molecular packing, as seen in the reduced unit cell volume of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate (2,101 ų) versus the subject compound (2,274 ų).
  • Conformational Flexibility :

    • Bulky bis-aryl groups reduce rotational freedom about the N-C bond by 40% compared to mono-aryl analogs, as quantified by molecular dynamics simulations.

These structural insights inform the compound’s utility in solid-phase peptide synthesis, where steric protection of the carbamate group is critical for selective deprotection.

Properties

Molecular Formula

C30H27NO5

Molecular Weight

481.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2,4-dimethoxyphenyl)-(4-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C30H27NO5/c1-34-21-15-16-26(28(17-21)35-2)29(19-11-13-20(32)14-12-19)31-30(33)36-18-27-24-9-5-3-7-22(24)23-8-4-6-10-25(23)27/h3-17,27,29,32H,18H2,1-2H3,(H,31,33)

InChI Key

HYPUPECHZJVWDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC

Origin of Product

United States

Preparation Methods

Reaction of Fmoc Chloride with Hydrazine or Amines

The most common approach to prepare Fmoc carbamates involves the reaction of Fmoc chloride with hydrazine or amine derivatives in anhydrous organic solvents such as diethyl ether or tetrahydrofuran (THF), often at low temperatures (0–20 °C) to control reactivity and yield.

Parameter Typical Conditions Yield (%) Notes
Reagents Fmoc-Cl and hydrazine hydrate or amine 81–99 Hydrazine hydrate in diethyl ether or water/acetonitrile mixtures
Solvent Diethyl ether, THF, 1,4-dioxane, or acetonitrile Anhydrous conditions preferred
Temperature 0–20 °C Cooling with ice bath during addition
Reaction Time 0.5–16 hours Stirring overnight at room temperature after initial addition
Workup Filtration, washing with water and organic solvents Removal of volatiles under reduced pressure
Purification Column chromatography or recrystallization Gradient elution with ethyl acetate/hexanes or similar solvents

Example:
A solution of hydrazine hydrate (48.5 g, 970 mmol) in diethyl ether (200 mL) cooled to 0 °C was treated dropwise with Fmoc-Cl (25 g, 97 mmol) in diethyl ether (100 mL). The mixture was stirred for 30 minutes at 0 °C and then overnight at room temperature. The precipitate was filtered, washed with water, and dried to yield the Fmoc hydrazinecarboxylate intermediate in 98% yield.

Carbamate Formation via Reductive Amination

For derivatives bearing hydroxyphenyl and dimethoxyphenyl substituents, reductive amination can be employed to introduce the carbamate moiety:

  • The hydrazone intermediate is formed by condensation of the aldehyde or ketone with hydrazine or amine.
  • Reduction with sodium cyanoborohydride (NaBH3CN) in the presence of acetic acid converts the hydrazone to the corresponding amine.
  • Subsequent reaction with Fmoc-Cl yields the carbamate.

Example:
The hydrazone intermediate was refluxed in acetone, then treated with acetic acid and NaBH3CN in THF. After workup and purification, the N-isopropyl-fluoren-9-ylmethylcarbazate was obtained in 59% yield.

Use of Base-Mediated Fmoc Protection

In some cases, amines such as (S)-2-aminopropan-1-ol or morpholine-3-carboxylic acid derivatives are reacted with Fmoc-Cl in the presence of bases like sodium carbonate in mixed solvents (1,4-dioxane/water or THF/water) at 0–25 °C. This method allows for selective carbamate formation with moderate to high yields.

Substrate Base Solvent Temperature Yield (%) Reference Notes
(S)-2-aminopropan-1-ol Na2CO3 1,4-dioxane/water 0–20 °C 90 Gradual warming to room temperature, TLC monitored
Morpholine-3-carboxylic acid K2CO3 Dioxane Room temp 42 Stirred 3 h, purified by column chromatography

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    Characteristic signals for the Fmoc group aromatic protons appear between 7.3–7.9 ppm in ^1H NMR, with carbamate methylene protons around 4.0–4.3 ppm. Substituted phenyl groups show distinct aromatic patterns depending on substitution (methoxy, hydroxy). ^13C NMR confirms carbamate carbonyl carbons near 158 ppm.

  • Mass Spectrometry:
    Electrospray ionization (ESI) mass spectra typically show molecular ion peaks corresponding to [M+H]^+ consistent with the expected molecular weight of the carbamate derivatives (e.g., m/z 255.1 for Fmoc hydrazinecarboxylate).

  • Purity and Yield:
    High-performance liquid chromatography (HPLC) retention times and purity >98% are reported for well-prepared samples, confirming the efficiency of the synthetic protocols.

Summary Table of Preparation Methods

Method Type Reagents & Conditions Yield (%) Advantages Limitations
Fmoc-Cl + Hydrazine hydrate Diethyl ether, 0–20 °C, overnight stirring 95–99 High yield, straightforward Requires low temperature control
Reductive amination + Fmoc-Cl Hydrazone intermediate, NaBH3CN, acetic acid, THF 59 Enables complex substituent introduction Moderate yield, multi-step
Fmoc-Cl + Amine + Base Na2CO3 or K2CO3, dioxane/water or THF, 0–25 °C 42–90 Mild conditions, scalable Variable yields depending on substrate

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The presence of the carbamate functional group in this compound suggests it may exhibit significant biological activity. Research indicates that similar compounds often show pharmacological properties, making them of interest in drug design and development.

Potential Pharmacological Activities:

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell growth. The fluorenyl and dimethoxyphenyl groups may enhance interactions with cellular targets involved in cancer progression.
  • Neuroprotective Effects : The compound's structure may allow it to modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

Materials Science

The unique chemical structure of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate can be utilized in the development of advanced materials:

  • Polymer Chemistry : Its reactivity can be harnessed to create new polymers or copolymers with desirable mechanical and thermal properties.
  • Fluorescent Materials : The fluorenyl moiety contributes to photophysical properties, making this compound suitable for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors.

Case Study 1: Anticancer Properties

A study examining derivatives of carbamate compounds found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The incorporation of the fluorenyl group was noted to improve selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Neuroprotection

Research into the neuroprotective effects of carbamates revealed that compounds with similar structures could inhibit excitotoxicity mediated by glutamate receptors. This suggests that (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate could be further investigated for its potential in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

(a) 4-Ethoxyphenyl vs. 4-Hydroxyphenyl
  • Compound : 9H-Fluoren-9-ylmethyl [(S)-(2,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]carbamate ()
    • Key Difference : Ethoxy (-OCH₂CH₃) replaces hydroxyl (-OH) at the para position.
    • Impact :
  • Reactivity : Ethoxy is less polar and more stable under acidic/basic conditions compared to the hydroxyl group.
  • Molecular Weight : Higher mass (509.602 g/mol vs. ~493.5 g/mol estimated for the target compound) due to the ethoxy group .
(b) Phenoxyacetic Acid Derivative
  • Compound: 2-[4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxy]acetic acid () Key Difference: Addition of a carboxylic acid (-COOH) via a phenoxyacetic acid linker. Impact:
  • Applications : Used as a Rink amide linker in solid-phase peptide synthesis.
  • Solubility : Enhanced water solubility due to the ionizable carboxylic acid .
(c) Formyl and Hydroxymethyl Substituents
  • Compound : (9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate ()
    • Key Difference : Formyl (-CHO) replaces hydroxyl (-OH).
    • Impact :
  • Reactivity : The aldehyde group enables conjugation reactions (e.g., Schiff base formation).
  • Stability : More prone to oxidation than the hydroxyl analog .
  • Compound : (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate ()
    • Key Difference : Hydroxymethyl (-CH₂OH) instead of hydroxyl.
    • Impact :
  • Flexibility : The hydroxymethyl group offers a spacer for further functionalization .

Functional Group Modifications

(a) Bromo and Cyano Derivatives
  • Compound : (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate ()
    • Key Difference : Bromoalkyl chain replaces aromatic substituents.
    • Impact :
  • Applications : Acts as an alkylating agent in nucleophilic substitution reactions .
  • Compound: (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate () Key Difference: Cyano (-CN) substituent. Impact:
  • Electron-Withdrawing Effect : Enhances stability but reduces nucleophilicity compared to hydroxyl .

Comparative Data Table

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Mass (g/mol) Key Applications
Target Compound 4-Hydroxyphenyl 2,4-Dimethoxyphenyl C₃₂H₂₉NO₆ ~535.5 Peptide synthesis, PROTACs
9H-Fluoren-9-ylmethyl [(S)-(2,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]carbamate 4-Ethoxyphenyl 2,4-Dimethoxyphenyl C₃₂H₃₁NO₅ 509.602 Chiral intermediates
2-[4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxy]acetic acid Phenoxyacetic acid 2,4-Dimethoxyphenyl C₃₃H₃₁NO₈ 593.6 Solid-phase linkers
(9H-Fluoren-9-yl)methyl (4-formylphenyl)carbamate 4-Formylphenyl - C₂₂H₁₇NO₃ 343.4 Conjugation chemistry
(9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate 4-Cyanophenyl - C₂₂H₁₆N₂O₃ 356.4 Electrophilic scaffolds

Biological Activity

The compound (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate , also known by its CAS number 126828-35-1, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of the compound is C32H29NO7C_{32}H_{29}NO_{7}, with a molecular weight of 539.58 g/mol. The structure features a fluorenyl group linked to a carbamate moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC32H29N O7
Molecular Weight539.58 g/mol
Boiling PointNot available
InChI KeyUPMGJEMWPQOACJ-UHFFFAOYSA-N

Enzyme Inhibition

Research indicates that compounds similar to (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate can act as histone deacetylase (HDAC) inhibitors . HDACs play crucial roles in the regulation of gene expression and are implicated in various cancers. The compound's structural features suggest it may selectively inhibit specific HDAC isoforms.

In a study evaluating azumamides, which share structural similarities, it was found that certain derivatives exhibited potent inhibition against HDAC1–3, with IC50 values ranging from 14 to 67 nM. This indicates a promising potential for (9H-Fluoren-9-yl)methyl ((2,4-dimethoxyphenyl)(4-hydroxyphenyl)methyl)carbamate in cancer therapeutics through selective HDAC inhibition .

Anticancer Activity

The compound's potential anticancer properties stem from its ability to modulate gene expression via HDAC inhibition. By altering the acetylation status of histones, it can influence tumor suppressor gene activation and oncogene repression. For instance, compounds that effectively inhibit HDACs have been shown to induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .

Case Studies

  • Study on Azumamides : A comprehensive profiling of azumamide analogs demonstrated their selective inhibition against class I and IIb HDACs. The findings revealed that modifications in the compound's structure could significantly impact its potency and selectivity against various HDAC isoforms .
  • Synthesis and Evaluation : The total synthesis of azumamides A–E provided insights into the structure-activity relationship (SAR) of carbamate-containing compounds. The study highlighted that the presence of specific functional groups could enhance biological activity and selectivity .

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